molecular formula C21H31NO3 B585890 Nateglinide-d5 Ethyl Ester CAS No. 1356929-50-4

Nateglinide-d5 Ethyl Ester

Cat. No.: B585890
CAS No.: 1356929-50-4
M. Wt: 350.514
InChI Key: AVOHCDLQBWDQOF-MRVSTDCPSA-N
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Description

Nateglinide-d5 Ethyl Ester is a deuterated form of Nateglinide Ethyl Ester, which is a derivative of Nateglinide. Nateglinide is a D-phenylalanine derivative used primarily as an oral hypoglycemic agent for the treatment of type II diabetes. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Nateglinide due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nateglinide-d5 Ethyl Ester typically involves the incorporation of deuterium atoms into the Nateglinide molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: The use of deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated ethyl alcohol (CD3CD2OH) can be used to esterify Nateglinide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reaction Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure this compound.

Chemical Reactions Analysis

Types of Reactions

Nateglinide-d5 Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Nateglinide-d5 Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetics and Metabolism Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of Nateglinide in biological systems.

    Analytical Chemistry: It serves as an internal standard in mass spectrometry and other analytical techniques to quantify Nateglinide in pharmaceutical formulations and biological samples.

    Drug Development: Researchers use this compound to investigate the metabolic pathways and potential drug-drug interactions of Nateglinide.

Mechanism of Action

Nateglinide-d5 Ethyl Ester exerts its effects by stimulating the release of insulin from the pancreas. It achieves this by closing ATP-dependent potassium channels in the membrane of pancreatic beta cells. This depolarizes the beta cells and causes voltage-gated calcium channels to open, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin granules, thereby increasing insulin secretion.

Comparison with Similar Compounds

Similar Compounds

    Repaglinide: Another meglitinide class drug used for the treatment of type II diabetes.

    Glipizide: A sulfonylurea class drug that also stimulates insulin release from pancreatic beta cells.

    Glyburide: Another sulfonylurea class drug with a similar mechanism of action.

Uniqueness

Nateglinide-d5 Ethyl Ester is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. Unlike other similar compounds, the deuterated form allows for precise tracking and quantification in biological systems, providing valuable insights into the drug’s behavior and interactions.

Properties

CAS No.

1356929-50-4

Molecular Formula

C21H31NO3

Molecular Weight

350.514

IUPAC Name

ethyl (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate

InChI

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1/i5D,6D,7D,8D,9D

InChI Key

AVOHCDLQBWDQOF-MRVSTDCPSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C

Synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-(phenyl-d5)alanine Ethyl Ester; 

Origin of Product

United States

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